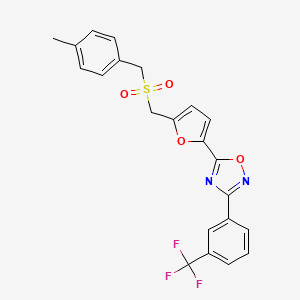
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H17F3N2O4S and its molecular weight is 462.44. The purity is usually 95%.
BenchChem offers high-quality 5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound belongs to a class of heterocyclic compounds that include furan and oxadiazole moieties. These structures are synthesized from precursors like furan-2-carboxylic acid hydrazide and further modified through reactions like Mannich bases formation, showcasing the versatility of these compounds in chemical synthesis and structural diversity. The structural integrity and characteristics of these compounds are confirmed through techniques such as elemental analyses, IR, and NMR spectroscopy, highlighting their complex structural features and the importance of accurate characterization methods in their study (Koparır, Çetin, & Cansiz, 2005).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of sulfone derivatives containing oxadiazole moieties, demonstrating their antibacterial activities against specific pathogens, such as the rice bacterial leaf blight. These compounds have shown significant efficacy, surpassing that of commercial agents, and have been noted for their ability to stimulate plant defense mechanisms against bacterial infections. This suggests their potential application in agricultural settings for disease management (Shi et al., 2015).
Moreover, the antimicrobial activities of 1,3,4-oxadiazole and triazole derivatives have been extensively studied, revealing their effectiveness against a variety of bacterial and fungal strains. This indicates their potential as lead compounds for the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Ustabaş et al., 2020).
Material Science and Corrosion Inhibition
In the realm of materials science, derivatives of 1,3,4-oxadiazole have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the mechanisms of corrosion protection, offering potential applications in the development of novel corrosion inhibitors for industrial applications (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14-5-7-15(8-6-14)12-32(28,29)13-18-9-10-19(30-18)21-26-20(27-31-21)16-3-2-4-17(11-16)22(23,24)25/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIZFJFQCODRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

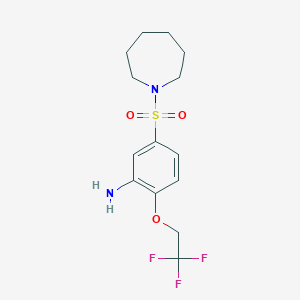
![N~2~-butyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2596171.png)
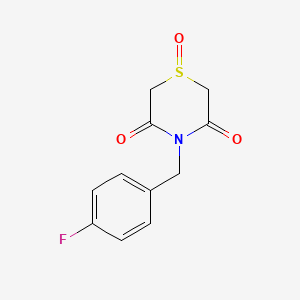
![2,2-Dimethyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2596174.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)
![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)
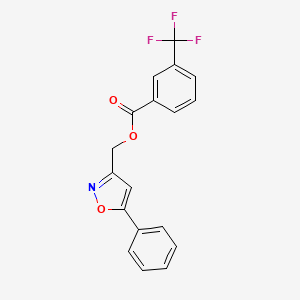
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)
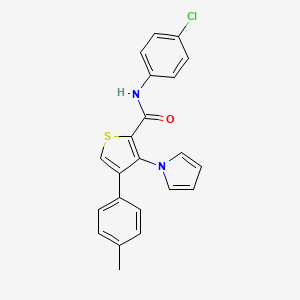
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)
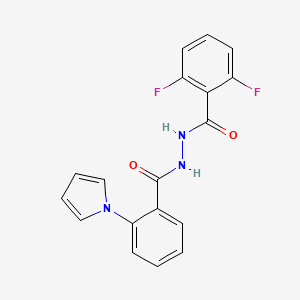
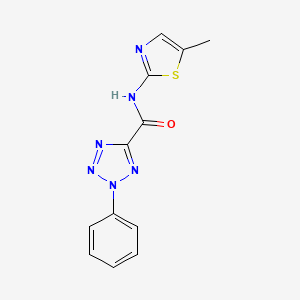
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2596190.png)
